molecular formula C15H13N3S B2543727 4-(benzylamino)-1H-quinazoline-2-thione CAS No. 120394-26-5

4-(benzylamino)-1H-quinazoline-2-thione

Cat. No. B2543727
CAS RN: 120394-26-5
M. Wt: 267.35
InChI Key: SBILQQZKPSMLGF-UHFFFAOYSA-N
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Description

The compound “4-(benzylamino)-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They are known for their wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “4-(benzylamino)-1H-quinazoline-2-thione” are not available, quinazoline derivatives can be synthesized through various methods. For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are well-known classical synthesis methods used for the construction of the principal quinazoline scaffold .

Scientific Research Applications

Future Directions

While specific future directions for “4-(benzylamino)-1H-quinazoline-2-thione” are not available, quinazoline derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Researchers are encouraged to design new strategies for the further exploitation of quinazoline for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

4-(benzylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBILQQZKPSMLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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